molecular formula C26H20FNO4 B2896077 7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904450-70-0

7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2896077
CAS No.: 904450-70-0
M. Wt: 429.447
InChI Key: RXWCHKVXHFRWJA-UHFFFAOYSA-N
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Description

This compound belongs to the quinolinone family, characterized by a fused [1,3]dioxolo[4,5-g]quinolin-8-one core. Its structure includes a 3,4-dimethylbenzoyl group at position 7 and a 2-fluorophenylmethyl substituent at position 3.

Properties

IUPAC Name

7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO4/c1-15-7-8-17(9-16(15)2)25(29)20-13-28(12-18-5-3-4-6-21(18)27)22-11-24-23(31-14-32-24)10-19(22)26(20)30/h3-11,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWCHKVXHFRWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Substituents Molecular Weight logP Key Features
Target Compound : 7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one 7: 3,4-dimethylbenzoyl; 5: 2-fluorophenylmethyl Not reported ~4.86* Enhanced lipophilicity due to methyl and fluorine groups; potential CNS activity
Analog 1 : 5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one 7: 4-methylbenzoyl; 5: 3-fluorophenylmethyl 415.42 4.86 Lower steric hindrance at position 7; similar logP
Analog 2 : 7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one 7: 4-fluorobenzoyl; 5: 3-methylphenylmethyl 415.41 ~4.5† Increased polarity due to fluorine; reduced logP
Analog 3 : 6-(2-fluorophenyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one 6: 2-fluorophenyl; no benzoyl substitution Not reported Not reported Simpler structure; likely lower metabolic stability
Analog 4 : 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one 7: 3-chloro-5-(trifluoromethyl)-pyridinyl 368.70 ~3.8‡ High electrophilicity; potential for kinase inhibition

*Estimated based on analog 1; †Predicted using fragment-based methods; ‡Calculated via ChemDraw.

Key Observations:

Substituent Position and Lipophilicity :

  • The 3,4-dimethylbenzoyl group in the target compound increases lipophilicity (logP ~4.86) compared to analogs with single methyl or fluorine substitutions (e.g., logP 4.5 in analog 2) .
  • The 2-fluorophenylmethyl group at position 5 may enhance blood-brain barrier penetration relative to 3-fluorophenylmethyl (analog 1) due to reduced polarity .

The trifluoromethyl group in analog 18 significantly increases electrophilicity, which may enhance covalent interactions with biological targets .

Synthetic Accessibility :

  • Ultrasound-assisted synthesis under solvent-free conditions (as described for analog derivatives in ) achieves yields >80% for similar structures, suggesting the target compound could be synthesized efficiently.

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